molecular formula C15H15ClO3 B11941368 3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione CAS No. 111479-51-7

3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione

Cat. No.: B11941368
CAS No.: 111479-51-7
M. Wt: 278.73 g/mol
InChI Key: XGXUKHSGLDPMRK-UHFFFAOYSA-N
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Description

3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene ring substituted with a hydroxyl group and a 3-chloro-3-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative with 3-chloro-3-methylbutyl chloride under basic conditions. The hydroxyl group can be introduced through a subsequent oxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated or dehydroxylated product.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-methyl-1-butyne: A related compound with a similar side chain but different core structure.

    3-Chloro-2-methyl-1-propene: Another compound with a similar side chain but different reactivity.

Uniqueness

3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione is unique due to its combination of a naphthalene ring with a hydroxyl group and a 3-chloro-3-methylbutyl side chain

Properties

CAS No.

111479-51-7

Molecular Formula

C15H15ClO3

Molecular Weight

278.73 g/mol

IUPAC Name

3-(3-chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C15H15ClO3/c1-15(2,16)8-7-11-12(17)9-5-3-4-6-10(9)13(18)14(11)19/h3-6,17H,7-8H2,1-2H3

InChI Key

XGXUKHSGLDPMRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)Cl

Origin of Product

United States

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